molecular formula C15H17N5O2 B2685182 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788845-73-7

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2685182
CAS No.: 1788845-73-7
M. Wt: 299.334
InChI Key: UPOSEXUSVUAYIY-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinone Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, using appropriate reagents and catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of certain receptors, affecting cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: can be compared with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-14(11-20-15(22)5-3-8-17-20)18-12-6-9-19(10-12)13-4-1-2-7-16-13/h1-5,7-8,12H,6,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOSEXUSVUAYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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